1-[(Z)hydrazono]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one
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Overview
Description
1-[(Z)hydrazono]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one is a complex organic compound that belongs to the class of pyrroloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of 1-[(Z)hydrazono]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one typically involves the reduction of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with aqueous hydrazine hydrate. This reaction selectively targets the C1=O carbonyl group, resulting in the formation of the corresponding 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones . The reduction products can then be condensed with aldehydes and acetone to yield new derivatives in moderate to high yields .
Chemical Reactions Analysis
1-[(Z)hydrazono]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrazine hydrate, leading to the formation of hydrazono derivatives.
Condensation: It can react with aldehydes and acetone to form new derivatives.
Transamination: Reaction with N,N-dimethylformamide dimethyl acetal followed by transamination with primary amines results in the formation of arylamino derivatives.
Scientific Research Applications
1-[(Z)hydrazono]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one has shown potential in various scientific research applications:
Anticoagulant Activity: Some derivatives of this compound have been evaluated for their ability to inhibit blood coagulation factors Xa and XIa.
Antibacterial and Antitumor Agents: Pyrroloquinoline derivatives, including this compound, have been reported to exhibit antibacterial and antitumor activities.
Diuretics and Aldosterone Synthase Inhibitors: These compounds have also been explored as diuretics and inhibitors of aldosterone synthase.
Mechanism of Action
The mechanism of action of 1-[(Z)hydrazono]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticoagulant activity is attributed to the inhibition of blood coagulation factors Xa and XIa . The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
1-[(Z)hydrazono]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2-one can be compared with other similar compounds, such as:
4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
1-hydroxy-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: This compound is a structural analog and has been studied for its potential physiological activities.
The uniqueness of this compound lies in its specific hydrazono functional group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17N3O |
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Molecular Weight |
255.31 g/mol |
IUPAC Name |
3-diazenyl-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-2-ol |
InChI |
InChI=1S/C15H17N3O/c1-8-5-10-9(2)7-15(3,4)18-13(10)11(6-8)12(17-16)14(18)19/h5-7,16,19H,1-4H3 |
InChI Key |
DHRKOJGGANVYPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=CC(N3C(=C2N=N)O)(C)C)C |
Origin of Product |
United States |
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